4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride
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Overview
Description
4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Amino Group Addition: The amino group can be introduced through reductive amination or by using an amine precursor.
Butanoic Acid Formation: The butanoic acid moiety is typically formed through a series of reactions including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the pyrazole ring to a pyrazoline ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Methylated or pyrazoline derivatives.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-(trifluoromethyl)butanoic acid hydrochloride
- 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
Comparison
Compared to similar compounds, 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride is unique due to the presence of the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2.ClH/c9-8(10,11)6-5(3-13-14-6)4(1-2-12)7(15)16;/h3-4H,1-2,12H2,(H,13,14)(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDHGMHUHYPOBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(CCN)C(=O)O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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